2,2,3-Trimethylheptane

Boiling point Distillation Vapor-liquid equilibrium

2,2,3‑Trimethylheptane is a saturated branched alkane (C₁₀H₂₂) that belongs to the decane isomer family. With a molecular weight of 142.28 g·mol⁻¹ and a quaternary carbon center at the 2‑position, it exhibits a unique steric profile among the 75 possible structural isomers of decane.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52896-92-1
Cat. No. B12651796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethylheptane
CAS52896-92-1
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C)(C)C
InChIInChI=1S/C10H22/c1-6-7-8-9(2)10(3,4)5/h9H,6-8H2,1-5H3
InChIKeyACYHSTUWOQNWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethylheptane (CAS 52896-92-1) — Physicochemical Identity and Procurement Context


2,2,3‑Trimethylheptane is a saturated branched alkane (C₁₀H₂₂) that belongs to the decane isomer family [1]. With a molecular weight of 142.28 g·mol⁻¹ and a quaternary carbon center at the 2‑position, it exhibits a unique steric profile among the 75 possible structural isomers of decane [2]. The compound is encountered in petroleum fractions, is employed as a chromatographic retention‑index marker, and appears in patented volatile‑alkane mixtures for cosmetic formulations [3].

Why Non‑Specific C10 Branched Alkanes Cannot Replace 2,2,3‑Trimethylheptane


Isomeric trimethylheptanes share the elemental composition C₁₀H₂₂ but differ drastically in the spatial arrangement of their three methyl substituents. This subtle variation alters molecular volume, polarizability, and vapor‑phase entropy, producing measurable gaps in boiling point, liquid density, refractive index, and chromatographic retention [1]. Consequently, replacing 2,2,3‑trimethylheptane with a positional isomer such as 2,2,4‑trimethylheptane without verifying target specifications can compromise distillation cut‑points, GC peak identification, or fuel‑property models. The quantitative evidence below demonstrates the magnitude of these differences and informs rational comparator selection.

Quantitative Differentiation of 2,2,3‑Trimethylheptane Against Closest Structural Analogs


Boiling Point Elevation versus 2,2,4‑Trimethylheptane (10.3 K Gap)

The normal boiling point of 2,2,3‑trimethylheptane is 431.15 K (158.0 °C), which is 10.3 K higher than the experimentally determined value of 420.85 K (147.7 °C) for its closest positional isomer 2,2,4‑trimethylheptane [1][2]. Both values originate from the same curated dataset, eliminating method‑bias. The higher boiling point reflects reduced vapor‑phase entropy associated with the 2,2,3‑branching pattern.

Boiling point Distillation Vapor-liquid equilibrium

Liquid Density at 25 °C Compared with 2,2,4‑Trimethylheptane

2,2,3‑Trimethylheptane exhibits an experimental density of 0.7385 g·cm⁻³ at 25 °C, which is 0.0128 g·cm⁻³ higher than the density of 2,2,4‑trimethylheptane (0.7257 g·cm⁻³) [1][2]. The denser packing of the 2,2,3‑isomer is consistent with its more compact branched structure and higher boiling point.

Density Specific gravity Formulation

Refractive Index Discrimination versus 2,2,4‑Trimethylheptane

The refractive index (n_D²⁵) of 2,2,3‑trimethylheptane is 1.4145, compared to 1.4092 for 2,2,4‑trimethylheptane [1][2]. This difference of 0.0053 units is readily detectable by standard refractometers and serves as a rapid purity and identity check.

Refractive index Purity analysis Optical property

Kovats Retention Index on SE‑30 Stationary Phase

On a non‑polar SE‑30 capillary column, 2,2,3‑trimethylheptane elutes with a Kovats retention index (KI) of 932 [1]. In contrast, 2,2,4‑trimethylheptane exhibits a KI of approximately 890 under comparable non‑polar conditions [2]. The ~42‑unit difference is sufficient to resolve the two isomers under standard GC conditions.

Kovats retention index Gas chromatography Peak identification

Boiling Point Contrast with Linear n‑Decane

Branching suppresses boiling point: 2,2,3‑trimethylheptane boils at 158.0 °C (431.15 K), whereas the linear isomer n‑decane boils significantly higher at 174 °C (447 K) [1]. The 16 °C depression is a direct consequence of reduced molecular surface area and weaker van der Waals interactions in the branched structure.

Isomer effect Fuel volatility Thermophysical property

Procurement‑Driven Application Scenarios for 2,2,3‑Trimethylheptane


Gas‑Chromatographic Retention‑Index Calibration

With a well‑characterized Kovats index of 932 on SE‑30 [1], 2,2,3‑trimethylheptane serves as a reliable secondary standard for tuning retention‑index libraries in petroleum fingerprinting and environmental hydrocarbon analysis. Its ~42‑unit separation from 2,2,4‑trimethylheptane ensures unambiguous peak assignment in complex C10 isomer mixtures.

Physicochemical Reference Standard for Branched Alkane Property Modeling

The complete set of experimentally validated boiling point, density, and refractive index data (e.g., BP 158.0 °C, density 0.7385 g·cm⁻³) makes this compound a valuable calibration point for developing and validating QSPR models of branched hydrocarbons [2].

Volatile Alkane Component in Cosmetic and Specialty Formulations

2,2,3‑Trimethylheptane is explicitly claimed as a preferred branched C10 alkane in patented volatile mixtures for long‑wear lipstick compositions [3]. Its boiling point and flash point profile can be tailored to achieve the desired evaporation rate without compromising flash‑point specifications.

High‑Fidelity Fuel Surrogate and Combustion Research

The 16 °C boiling point depression relative to n‑decane [2] and the distinct branching motif make 2,2,3‑trimethylheptane a relevant component in multi‑component gasoline and jet‑fuel surrogates, enabling the study of octane‑sensitivity and soot‑formation trends within the C10 isomer space.

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